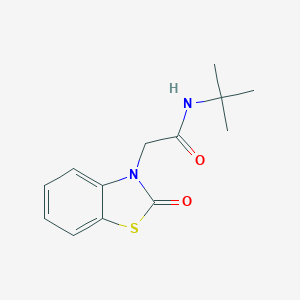
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as OTBABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzothiazole and has been found to possess a variety of interesting properties that make it a valuable tool for scientists in a range of fields.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes such as PERK and NMT. By inhibiting these enzymes, this compound is able to modulate cellular processes such as the UPR and protein myristoylation, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the UPR and protein myristoylation, this compound has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide for lab experiments is its potency and specificity. This compound has been found to be a potent inhibitor of PERK and NMT, making it a valuable tool for studying the UPR and protein myristoylation. However, one limitation of this compound is its relatively high cost compared to other compounds that can be used for similar purposes.
Orientations Futures
There are a number of potential future directions for research on N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is the development of new cancer therapies based on the inhibition of NMT by this compound. Another potential direction is the exploration of the effects of this compound on other cellular processes and enzymes, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Méthodes De Synthèse
The synthesis of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the reaction of 2-aminobenzothiazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been found to be a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of the unfolded protein response (UPR). The UPR is an important cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum. Inhibition of PERK by this compound has been shown to reduce the UPR and protect cells from ER stress-induced apoptosis.
In cancer research, this compound has been found to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of a wide range of proteins. Inhibition of NMT by this compound has been shown to have anti-cancer effects in vitro and in vivo, making this compound a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C13H16N2O2S |
|---|---|
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)14-11(16)8-15-9-6-4-5-7-10(9)18-12(15)17/h4-7H,8H2,1-3H3,(H,14,16) |
Clé InChI |
NVVGKFFXLNWVNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2SC1=O |
SMILES canonique |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)
